4-(3,4-Dinitro-phenoxy)-quinoline
Description
4-(3,4-Dinitro-phenoxy)-quinoline is a quinoline derivative featuring a 3,4-dinitrophenoxy substituent at the 4-position of the quinoline core.
Properties
Molecular Formula |
C15H9N3O5 |
|---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
4-(3,4-dinitrophenoxy)quinoline |
InChI |
InChI=1S/C15H9N3O5/c19-17(20)13-6-5-10(9-14(13)18(21)22)23-15-7-8-16-12-4-2-1-3-11(12)15/h1-9H |
InChI Key |
LNUXYNHRBAUYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Electron Effects: The 3,4-dinitrophenoxy group in the target compound is strongly electron-withdrawing, contrasting with electron-donating methoxy groups in or the basic piperazine in chloroquine. This likely reduces nucleophilic reactivity but may enhance interactions with electron-rich biological targets.
- Biological Activity: Pyrazoloquinolines with hydroxymethyl or oxo groups exhibit potent enzyme inhibition or antiviral activity , suggesting that substituent polarity and hydrogen-bonding capacity are critical for efficacy.
Comparisons :
- Pyrazoloquinolines: Synthesized via multicomponent reactions using L-proline catalysis or oxidative dehydrogenation . Yields for similar compounds range from 80–88% .
- Chloroquine Derivatives : Piperazine side chains are introduced via alkylation or coupling reactions, often requiring metal catalysts (e.g., Pd) .
- Methoxy-Substituted Quinolines: Prepared via Suzuki-Miyaura cross-coupling or Friedländer synthesis, with yields up to 82% .
Challenges: The nitro groups in this compound may complicate synthesis due to steric hindrance and sensitivity to reducing conditions.
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